2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- is a chemical compound with the molecular formula C8H10BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl-, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxamide, 4-bromo-5-methyl-
- 2-Thiophenecarboxamide, 4-bromo-N,N-dimethyl-
- 2-Thiophenecarboxamide, 4-bromo-N,N-diethyl-
Uniqueness
2-Thiophenecarboxamide, 4-bromo-N,N,5-trimethyl- is unique due to its specific substitution pattern on the thiophene ring. This unique structure may confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
61285-32-3 |
---|---|
Molecular Formula |
C8H10BrNOS |
Molecular Weight |
248.14 g/mol |
IUPAC Name |
4-bromo-N,N,5-trimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H10BrNOS/c1-5-6(9)4-7(12-5)8(11)10(2)3/h4H,1-3H3 |
InChI Key |
QLRCZCNZODJBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.